N-(3-(benzo[d]thiazol-2-ylthio)-4-hydroxynaphthalen-1-yl)-2,5-dichlorobenzenesulfonamide
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Description
“N-(3-(benzo[d]thiazol-2-ylthio)-4-hydroxynaphthalen-1-yl)-2,5-dichlorobenzenesulfonamide” is a compound that belongs to the class of benzothiazole derivatives . Benzothiazole derivatives have been found to possess a broad spectrum of biological activities, including anti-tubercular properties .
Synthesis Analysis
The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives has been determined by elemental analysis and various spectroscopic techniques such as FT-IR, 1H-NMR, 13C-NMR, and UV-visible spectroscopy .Chemical Reactions Analysis
Benzothiazole derivatives have been synthesized through various chemical reactions. For instance, N-alkyl-N-aryl BT-sulfonamides were accessed with the help of the Chan-Lam coupling reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can vary depending on their specific structure. For example, some benzothiazole derivatives have been found to be light-yellow liquids with an odor similar to pyridine .Safety and Hazards
Future Directions
Benzothiazole derivatives, including “N-(3-(benzo[d]thiazol-2-ylthio)-4-hydroxynaphthalen-1-yl)-2,5-dichlorobenzenesulfonamide”, hold promise for future research due to their broad spectrum of biological activities. Future research could focus on further elucidating the mechanisms of action of these compounds and developing them into effective therapeutic agents .
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxynaphthalen-1-yl]-2,5-dichlorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14Cl2N2O3S3/c24-13-9-10-16(25)21(11-13)33(29,30)27-18-12-20(22(28)15-6-2-1-5-14(15)18)32-23-26-17-7-3-4-8-19(17)31-23/h1-12,27-28H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRGHCSBIUXBQSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2O)SC3=NC4=CC=CC=C4S3)NS(=O)(=O)C5=C(C=CC(=C5)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14Cl2N2O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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